molecular formula C12H13BrN2O2S B2953404 3-(4-bromothiophen-2-yl)-2-cyano-N-(1-methoxypropan-2-yl)prop-2-enamide CAS No. 872212-99-2

3-(4-bromothiophen-2-yl)-2-cyano-N-(1-methoxypropan-2-yl)prop-2-enamide

Cat. No.: B2953404
CAS No.: 872212-99-2
M. Wt: 329.21
InChI Key: WAOVSSAFPXKBQQ-UHFFFAOYSA-N
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Description

3-(4-Bromothiophen-2-yl)-2-cyano-N-(1-methoxypropan-2-yl)prop-2-enamide is a synthetic acrylamide derivative featuring a 2-cyano-enamide core substituted with a 4-bromo-thiophen-2-yl group and an N-(1-methoxypropan-2-yl) side chain.

Properties

IUPAC Name

3-(4-bromothiophen-2-yl)-2-cyano-N-(1-methoxypropan-2-yl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN2O2S/c1-8(6-17-2)15-12(16)9(5-14)3-11-4-10(13)7-18-11/h3-4,7-8H,6H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAOVSSAFPXKBQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)NC(=O)C(=CC1=CC(=CS1)Br)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(4-bromothiophen-2-yl)-2-cyano-N-(1-methoxypropan-2-yl)prop-2-enamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article synthesizes available data regarding its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a thiophene ring , a cyano group , and a methoxypropanamide moiety , which contribute to its chemical reactivity and biological properties. The presence of the bromine atom on the thiophene ring is significant as it can influence the compound's interaction with biological targets.

Anticancer Properties

Recent studies have indicated that compounds with similar structural motifs exhibit anticancer activity . For instance, chalcone derivatives containing methoxy groups have demonstrated significant antiproliferative effects against various cancer cell lines, including breast cancer cells (MDA-MB-231) and mouse breast cancer cells (Luc-4T1) .

In one study, the introduction of a methoxy group was associated with enhanced cytotoxicity, leading to lower cell viability percentages compared to control compounds. The following table summarizes the effects of related compounds on cell viability:

CompoundCell Viability (Luc-4T1) (%)Cell Viability (MDA-MB-231) (%)
3a52.5 ± 11.949.7 ± 12.7
3b64.3 ± 15.630.9 ± 8.3
5-FU88.5 ± 0.664.0 ± 11.6

These results suggest that modifications in the structure, such as the addition of bromine or methoxy groups, can enhance biological activity against cancer cells.

The mechanism by which this compound exerts its anticancer effects may involve the modulation of apoptotic pathways. Studies have shown that related compounds can induce apoptosis by upregulating pro-apoptotic genes like Bax and downregulating anti-apoptotic genes such as Bcl2 . Molecular docking studies further suggest that these compounds may inhibit key proteins involved in cell survival signaling pathways, including EGFR and cIAP1 .

Anti-inflammatory Activity

In addition to anticancer properties, there is emerging evidence that compounds similar to this compound may possess anti-inflammatory activity. For example, chalcone derivatives have been reported to inhibit myeloperoxidase (MPO), an enzyme implicated in inflammation . The presence of specific functional groups appears crucial for this inhibitory activity.

Case Studies

  • Chalcone Derivatives : A study evaluating various chalcone derivatives found that those with methoxy substitutions exhibited significant cytotoxicity against breast cancer cell lines, indicating a potential therapeutic application for similar compounds .
  • MPO Inhibition : Another investigation highlighted that certain aminochalcones demonstrated potent inhibition of MPO activity, suggesting potential applications in managing inflammatory conditions .

Comparison with Similar Compounds

Structural and Electronic Variations

  • Aromatic Substituents: The 4-bromo-thiophen-2-yl group in the target compound likely enhances electron-withdrawing effects and polarizability compared to naphthalen-2-yl (36a) or morpholinylphenyl (30a). This could influence reactivity in cross-coupling reactions or binding affinity in biological targets .
  • N-Substituents :

    • The 1-methoxypropan-2-yl group in the target compound is less sterically hindered than cyclopenta[b]thiophen-2-yl (36a, 30a) but offers hydrogen-bonding capability via the methoxy group. In contrast, 4-hydroxyphenyl (ACR-3) or 4-fluorophenyl (0725-0054) substituents prioritize electronic modulation .

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